An In-depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2): Synthesis, Reactivity, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2): Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Abstract
5-Iodo-N,N-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers, scientists, and drug development professionals. Its strategic combination of a reactive iodine atom at the 5-position and an electron-donating dimethylamino group at the 2-position makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, robust synthetic and purification protocols, and its extensive utility in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a comprehensive technical resource for leveraging this powerful reagent in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile. The strategic functionalization of this ring system is paramount in drug discovery. Halogenation, and specifically iodination, of the pyridine core provides a reactive "handle" for chemists to introduce molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2]
Within this context, 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2) is a particularly valuable reagent. The iodine atom provides a highly reactive site for oxidative addition to a palladium(0) catalyst, while the N,N-dimethylamino group modulates the electronic properties of the ring, influencing reactivity and providing an additional point for potential molecular interactions in a final target molecule.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis.
Core Compound Identity
The fundamental identifiers for 5-Iodo-N,N-dimethylpyridin-2-amine are summarized below for unambiguous identification.
| Identifier | Value |
| CAS Number | 380381-36-2[3][4] |
| IUPAC Name | 5-Iodo-N,N-dimethylpyridin-2-amine |
| Synonym | 2-Dimethylamino-5-iodopyridine[3][4] |
| Molecular Formula | C₇H₉IN₂[3] |
| Molecular Weight | 248.06 g/mol [3] |
| SMILES | CN(C)C1=NC=C(I)C=C1[3] |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction setup.
| Property | Value / Description |
| Appearance | Typically an off-white to yellow or brown solid |
| Purity | Commercially available at ≥98%[3] |
| Storage | Store at 4°C, protected from light[3] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų[3] |
| LogP | 1.75[3] |
Spectroscopic Characterization (The "Fingerprint")
Spectroscopic analysis is essential for confirming the structure and assessing the purity of the compound. The ¹H and ¹³C NMR spectra provide a unique fingerprint.
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.0-8.2 | d | 1H | Proton adjacent to ring nitrogen and ortho to iodine |
| H-4 | ~7.5-7.7 | dd | 1H | Proton between iodine and the C-H at position 3 |
| H-3 | ~6.3-6.5 | d | 1H | Proton adjacent to the dimethylamino group |
| N(CH₃)₂ | ~3.0-3.2 | s | 6H | Protons of the two methyl groups |
Causality: The downfield shift of H-6 is due to the deshielding effects of the adjacent electronegative ring nitrogen and the iodine atom. Conversely, H-3 is shifted significantly upfield due to the strong electron-donating effect of the dimethylamino group.
Chapter 2: Synthesis and Purification Strategies
A reliable and scalable synthesis is crucial for the widespread application of any chemical building block.
Retrosynthetic Analysis
The most logical synthetic approach involves the direct methylation of a commercially available precursor.
Recommended Synthetic Protocol
This protocol describes the methylation of 2-amino-5-iodopyridine.
Materials:
-
2-Amino-5-iodopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH) (2.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating the corresponding sodium amide. This enhances the nucleophilicity of the nitrogen for the subsequent methylation step. Using a slight excess ensures complete deprotonation.
-
Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (2.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification and Quality Control
A self-validating system ensures the final product meets the required specifications for downstream use.
Protocol:
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
Validation:
-
TLC: Confirm the isolation of a single product with a distinct Rf value compared to the starting material.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The disappearance of the N-H proton signal and the appearance of a singlet integrating to 6H around 3.1 ppm confirms successful dimethylation.
-
Mass Spectrometry: Confirm the molecular weight of the product (M+H⁺ ≈ 249.0).
-
Chapter 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Iodo-N,N-dimethylpyridin-2-amine lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
The Lability of the C-I Bond: A Gateway to Functionalization
The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to oxidative addition to a Pd(0) center, which is the first and often rate-limiting step in many cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-pyridines.
Key Transformations (The "Reaction Playbook")
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a premier method for creating biaryl structures, which are common in pharmaceuticals.[2][5][6]
-
Protocol:
-
To a flask, add 5-Iodo-N,N-dimethylpyridin-2-amine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water or dioxane and water.
-
Degas the mixture and heat to 80-100 °C until the starting material is consumed.
-
Perform an aqueous work-up and purify by chromatography.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the synthesis of complex diaryl amines or the coupling of various nitrogen-containing heterocycles.[1][7][8][9]
-
Protocol:
-
In an inert atmosphere glovebox or Schlenk line, combine 5-Iodo-N,N-dimethylpyridin-2-amine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., XPhos, BINAP, 4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 eq).[7][10]
-
Add an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS.
-
After completion, cool the reaction, filter through celite, and purify the product.
-
The Role of the Dimethylamino Group
The N,N-dimethylamino group at the 2-position is a strong electron-donating group. This has two key effects:
-
Increased Electron Density: It increases the electron density of the pyridine ring, which can facilitate the initial oxidative addition step by making the C-I bond more electron-rich and thus more reactive towards the electron-deficient Pd(0) catalyst.
-
Directing Effects: While the primary site of reaction is the C-I bond, the electronic nature of the amino group can influence the properties and subsequent reactivity of the coupled products.
Chapter 4: Applications in Drug Discovery and Materials Science
The true value of a building block is demonstrated by its application in synthesizing molecules of high value.
Scaffolding for Bioactive Molecules
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncology.[11][12] The 2-aminopyridine scaffold is a well-known "hinge-binder" motif that interacts with the ATP-binding site of many protein kinases. By using 5-Iodo-N,N-dimethylpyridin-2-amine, medicinal chemists can rapidly generate libraries of novel compounds by varying the group introduced at the 5-position via Suzuki or other cross-coupling reactions.[13]
Chapter 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting.
Hazard Identification
Based on safety data sheets for similar compounds, 5-Iodo-N,N-dimethylpyridin-2-amine should be handled as a hazardous substance.[14][15][16]
| Hazard Type | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[14] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][16] |
| Handling Precautions | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[15] |
Recommended Handling Procedures
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[16]
-
Avoid generating dust.[15]
-
In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[14]
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
The recommended storage temperature is 4°C.[3]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion: Future Outlook
5-Iodo-N,N-dimethylpyridin-2-amine is more than just a chemical reagent; it is an enabling tool for innovation. Its robust reactivity profile, grounded in the principles of organometallic chemistry, provides a reliable and versatile platform for constructing novel molecular entities. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of such well-defined building blocks will continue to be a cornerstone of modern drug discovery and materials science, accelerating the path from concept to life-changing innovation.
References
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Fisher Scientific. SAFETY DATA SHEET, 2-Amino-4,6-dimethylpyrimidine. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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PubChem. 5-Iodo-N,N-dimethylpyrazin-2-amine. [Link]
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. ResearchGate. [Link]
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National Institutes of Health. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
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MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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Chemsrc. 5-Iodo-3,4-dimethylpyridin-2-amine. [Link]
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National Institutes of Health. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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